molecular formula C11H8ClFN2O2 B10906922 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10906922
M. Wt: 254.64 g/mol
InChI Key: MCXMVQIHMHHVRW-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, which is attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Halide: The starting material, 2-chloro-4-fluorobenzyl alcohol, is converted to 2-chloro-4-fluorobenzyl chloride using thionyl chloride or phosphorus trichloride.

    Nucleophilic Substitution: The benzyl chloride is then reacted with a pyrazole derivative, such as 1H-pyrazole-3-carboxylic acid, in the presence of a base like potassium carbonate to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like sulfuric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anti-cancer properties.

    Material Science: It is used as a building block in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the symptoms or slowing the disease progression.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride: This compound has a similar benzyl group but differs in the presence of a piperazine ring instead of a pyrazole ring.

    2-Chloro-4-fluorobenzoic acid: This compound shares the chloro and fluoro substituents on the benzyl group but lacks the pyrazole ring and carboxylic acid group.

    4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid: This compound has a similar benzyl group but differs in the presence of an oxybenzoic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8ClFN2O2/c12-9-5-8(13)2-1-7(9)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17)

InChI Key

MCXMVQIHMHHVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)C(=O)O

Origin of Product

United States

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